molecular formula C13H21N3O2 B2374890 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1006457-52-8

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B2374890
CAS No.: 1006457-52-8
M. Wt: 251.33
InChI Key: FNGRNZUAQOUBHP-UHFFFAOYSA-N
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Description

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a compound that features a pyrazole ring substituted with three methyl groups and a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α, β-unsaturated aldehydes or ketones with hydrazine to form the pyrazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine precursor under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of the synthesis . Catalysts such as H3[PW12O40]/SiO2 have been employed to promote the condensation reactions necessary for the formation of the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-9-12(10(2)15(3)14-9)8-16-6-4-5-11(7-16)13(17)18/h11H,4-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGRNZUAQOUBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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